Product packaging for Adenine, 7-oxide(Cat. No.:CAS No. 21149-25-7)

Adenine, 7-oxide

Cat. No.: B1594183
CAS No.: 21149-25-7
M. Wt: 151.13 g/mol
InChI Key: GWONVOJRGPLIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nucleic Acid Modifications in Cellular Biology and Genomics

Nucleic acid modifications are crucial regulators of a vast array of cellular processes. rsc.org Far from being static carriers of genetic information, DNA and RNA are dynamic molecules whose functions are intricately modulated by these chemical alterations. rsc.org These so-called epigenetic or epitranscriptomic modifications are integral to normal cellular function, but their dysregulation is also implicated in the onset and progression of various diseases. rsc.org

In DNA, modifications such as 5-methylcytosine (B146107) play a complex role in regulating physiological processes. rsc.org The discovery of such modified bases has opened new avenues for understanding the relationship between genetic information and cellular activities. rsc.org Similarly, RNA contains a wide variety of modifications, with over 170 different types identified. These are found in messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA) and are involved in regulating RNA metabolism, transcription, and translation. labroots.com The study of these modifications is essential for comprehending how genetic information is expressed and controlled within a cell.

Classification and Biological Origins of Adenine (B156593) N-Oxide Isomers

Adenine can be oxidized at different nitrogen atoms within its purine (B94841) ring structure, leading to the formation of various N-oxide isomers. The primary isomers are adenine 1-oxide, adenine 3-oxide, and adenine 7-oxide. These isomers can arise from the interaction of adenine with reactive oxygen species (ROS), such as those generated by ionizing radiation. nih.gov

For instance, the exposure of aqueous solutions of adenine to gamma rays has been shown to produce both adenine 1-oxide and adenine 7-oxide. nih.gov The formation of adenine 3-oxide is less common, which theoretical calculations suggest is due to its higher relative energy compared to the other isomers. ontosight.ai The presence of these N-oxides in biological systems can result from cellular exposure to oxidative stress. For example, 2'-deoxyadenosine (B1664071) N1-oxide has been detected in the DNA of Proteus mirabilis cells, with its levels increasing significantly after exposure to hydrogen peroxide. nih.gov

The different isomers possess distinct chemical properties that can affect their biological interactions. For example, the addition of an oxygen atom at the Watson-Crick base-pairing site, as in adenine 1-oxide, can alter hydrogen bonding and potentially lead to mutations during DNA replication. nih.gov Adenine, 7-oxide, with the oxygen on the imidazole (B134444) ring, also exhibits altered chemical behavior, including its ability to interact with certain proteins. vulcanchem.com

Historical Development of Research on Purine N-Oxides and their Biological Implications

The study of purine N-oxides dates back to the mid-20th century, with initial research focusing on their synthesis and chemical characterization. Early work by scientists like George B. Brown and his colleagues was instrumental in developing methods for the synthesis of various purine N-oxides, including derivatives of adenine. nih.govcore.ac.uk These foundational studies paved the way for exploring the biological activities of these compounds.

A significant finding in the history of purine N-oxide research was the discovery of their oncogenic properties. vulcanchem.comjst.go.jp This implicated them as potential contributors to carcinogenesis, particularly in the context of DNA damage induced by radiation or other oxidative stressors. vulcanchem.com

Further research has elucidated the specific interactions of adenine N-oxides within biological systems. For example, studies have demonstrated the noncovalent binding of adenine-7-N-oxide to proteins containing sulfhydryl (SH) groups, such as urease. vulcanchem.com This interaction highlights a potential mechanism by which these modified bases can influence cellular function. The development of synthetic methods for these compounds has been crucial, allowing for detailed investigations into their chemical reactivity and biological roles. The first unequivocal synthesis of adenine 7-oxide involved the oxidation of a protected adenine derivative followed by deprotection. vulcanchem.com This and other synthetic advancements have provided researchers with the necessary tools to study these important molecules in detail. vulcanchem.com

Table of Compound Properties

Property Adenine Adenine, 1-oxide This compound
Chemical Formula C₅H₅N₅ C₅H₅N₅O C₅H₅N₅O
Molar Mass 135.13 g/mol wikipedia.org 151.13 g/mol nih.gov 151.13 g/mol vulcanchem.com
Appearance White to light yellow crystalline solid wikipedia.org Not specified Not specified
Key Structural Feature Unmodified purine base collegedunia.com Oxygen on N1 of pyrimidine (B1678525) ring nih.gov Oxygen on N7 of imidazole ring vulcanchem.com

| Tautomeric Forms | Exists in several tautomeric forms, with 9H-adenine being predominant in isolated conditions. wikipedia.org | Can exist in different tautomeric forms. | Exists in an equilibrium of N(7)-oxide and N(7)-OH tautomers in aqueous solution. vulcanchem.com |

Table of Mentioned Compounds

Compound Name
5-methylcytosine
Adenine
Adenine 1-oxide
Adenine 3-oxide
This compound
Cytosine
Guanine
Hydrogen peroxide
Thymine (B56734)
Uracil (B121893)
Urease

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B1594183 Adenine, 7-oxide CAS No. 21149-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxido-7H-purin-7-ium-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWONVOJRGPLIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C[NH+]2[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21149-25-7
Record name Adenine, 7-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of Adenine, 7 Oxide

Unequivocal Chemical Synthesis Routes for Adenine (B156593), 7-oxide

The definitive synthesis of adenine, 7-oxide has been achieved through specific and reproducible chemical pathways, overcoming earlier challenges in regioselective N-oxidation.

A primary and unequivocal method for synthesizing this compound involves the oxidation of a protected adenine precursor with a peroxycarboxylic acid. jst.go.jpjst.go.jp A key strategy utilizes 3-benzyladenine (B189772) as the starting material. jst.go.jpjst.go.jp This precursor is readily synthesized by the benzylation of adenine. jst.go.jpjst.go.jp The oxidation of 3-benzyladenine with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (MCPBA), leads to the formation of 3-benzyladenine 7-oxide. clockss.org This intermediate is then subjected to nonreductive debenzylation to yield the final product, this compound. jst.go.jpjst.go.jp The identity and structure of this compound produced through this route have been rigorously confirmed by chemical reactions, including deamination and methylation, as well as by X-ray crystallographic analysis. jst.go.jpjst.go.jp

Another approach involves the treatment of 3-benzyladenine with 30% aqueous hydrogen peroxide in methanol (B129727), in the presence of acetonitrile (B52724) and potassium bicarbonate. This reaction yields 3-benzyladenine 7-oxide, albeit in modest yields, along with a minor byproduct. jst.go.jpvulcanchem.com

An alternative synthesis route starts with 1-benzyladenine. clockss.org Oxidation of 1-benzyladenine with MCPBA produces 1-benzyladenine 7-oxide as the major product. clockss.org Subsequent nonreductive debenzylation of this intermediate also affords this compound. clockss.org

Achieving regioselectivity in the N-oxidation of adenine is crucial for the specific synthesis of the N7-oxide isomer. Direct oxidation of adenine typically favors the N1 position due to the electronic properties of the pyrimidine (B1678525) and imidazole (B134444) rings. clockss.orgclockss.org The imidazole ring is generally more resistant to N-oxidation than the pyrimidine ring. clockss.orgclockss.org

To direct the oxidation to the N7 position, a "control synthon," such as a benzyl (B1604629) group, is strategically introduced at another nitrogen atom, typically N3 or N1. clockss.orgresearchgate.net By blocking other potential sites of oxidation, the subsequent reaction with a peroxyacid is directed to the desired N7 position. jst.go.jpjst.go.jpclockss.org The choice of the blocking group and its position on the adenine ring are critical for controlling the regioselectivity of the N-oxidation reaction. For instance, the oxidation of 3-benzyladenine with various oxidizing agents consistently yields the N7-oxide. clockss.org The steric and electronic properties of substituents on the adenine ring can also influence the regioselectivity of acylation and potentially oxidation reactions. beilstein-journals.org

Table 1: Regioselective N-Oxidation of Benzyladenine Derivatives

Starting MaterialOxidizing AgentProductYield (%)Reference
3-Benzyladeninem-Chloroperoxybenzoic acid (MCPBA)3-Benzyladenine 7-oxide24 clockss.org
3-BenzyladenineMagnesium monoperoxyphthalate (MMPP)3-Benzyladenine 7-oxide40 clockss.org
3-BenzyladenineH₂O₂/MeCN/KHCO₃3-Benzyladenine 7-oxide12 clockss.org
1-Benzyladeninem-Chloroperoxybenzoic acid (MCPBA)1-Benzyladenine 7-oxideMain Product clockss.org

Peroxycarboxylic Acid Oxidation of Adenine Precursors

Formation and Interconversion of Adenine N-Oxide Isomers in Chemical and Biological Systems

Adenine N-oxides can be formed through various processes, including radiolysis, and can undergo isomerization under certain conditions.

Ionizing radiation, such as gamma rays, can induce the formation of adenine N-oxides in aqueous solutions. vulcanchem.comoup.com When aqueous solutions of adenine are irradiated, several products are formed, including this compound and adenine, 1-oxide. oup.comcambridge.orgresearch-solution.com The formation of adenine, 7-N-oxide from ¹⁴C-labeled adenine upon irradiation with ⁶⁰Co gamma rays has been confirmed. vulcanchem.comoup.com While the apparent yield from this process is low, the true yield is likely higher due to the reversible reaction back to adenine and the inherent instability of the N-oxide. oup.com The radiolysis of adenine in aqueous solutions can also produce other oxidized species, such as 8-hydroxyadenine (B135829) and 4,6-diamino-5-formamidopyrimidine. cambridge.orgcapes.gov.br The generation of hydroxyl radicals (HO•) through methods like the photolysis of mercaptopyridine-N-oxides can also lead to the oxidation of adenine, producing similar products to those seen in water radiolysis. edpsciences.org

The interconversion between adenine N-oxide isomers, such as the conversion of the N7-oxide to the N1-oxide, can occur. One documented method involves the hydrogenation of this compound over a nickel catalyst, followed by N-oxidation with hydrogen peroxide in acetic acid to produce adenine, 1-oxide. nih.gov

The Dimroth rearrangement provides a pathway for the formal migration of a substituent from an exocyclic nitrogen to a ring nitrogen, and a related N1-alkoxy-mediated rearrangement has been utilized in the synthesis of labeled adenosine (B11128) derivatives. acs.org This process involves the oxidation of a nucleoside to its N1-oxide, followed by methylation and reaction with dimethylamine. The resulting intermediate can then undergo rearrangement. acs.org While this specific example focuses on the N1-oxide, it highlights the chemical transformations that can lead to the rearrangement of substituents on the purine (B94841) ring system, which could be relevant to the interconversion of N-oxide isomers under different chemical environments.

Radiolytic Formation of Adenine N-Oxides

Synthesis of Oligonucleotides and Nucleoside Triphosphates Containing this compound Analogs

The incorporation of modified nucleobases like this compound into oligonucleotides is a key area of research for studying their effects on nucleic acid structure and function. The synthesis of such modified oligonucleotides is typically achieved using solid-phase phosphoramidite (B1245037) chemistry. wikipedia.orgbiotage.co.jp This automated method allows for the sequential coupling of nucleotide building blocks to a growing chain on a solid support. wikipedia.org

For the inclusion of a modified base like an this compound analog, a corresponding phosphoramidite building block would need to be synthesized. This involves protecting the exocyclic amino group and the 5'-hydroxyl group of the modified nucleoside and then phosphitylating the 3'-hydroxyl group. wikipedia.orgbiotage.co.jp The exocyclic amino groups of adenine are typically protected to prevent side reactions during the coupling steps. wikipedia.org

Post-synthetic modification is another strategy for introducing modifications into oligonucleotides. nih.gov In this approach, an oligonucleotide containing a precursor base is first synthesized, and the modification is then introduced chemically. nih.gov For example, an oligonucleotide containing an activated purine derivative can be reacted with a specific amine to introduce a modification. nih.gov This method could potentially be adapted for the site-specific introduction of an this compound or a related analog.

The synthesis of nucleoside triphosphates containing modified bases is also an important area, as these can be used in enzymatic assays and for the polymerase-mediated synthesis of modified nucleic acids.

Structural Elucidation and Conformational Analysis of Adenine, 7 Oxide

X-ray Crystallographic Determination of Molecular Structure

X-ray crystallography has been instrumental in unequivocally confirming the molecular structure of adenine (B156593), 7-oxide. vulcanchem.comjst.go.jp This technique provided direct evidence for the location of the oxygen atom at the N(7) position of the purine (B94841) ring. jst.go.jp The synthesis of adenine, 7-oxide was achieved through the oxidation of 3-benzyladenine (B189772) with peroxycarboxylic acid, followed by the nonreductive debenzylation of the resulting 3-benzyladenine 7-oxide. jst.go.jpjst.go.jp The structure of the intermediate, 1-benzyladenine 7-oxide, was also confirmed by X-ray crystallographic analysis. jst.go.jp

Furthermore, X-ray analysis of related compounds, such as 6-methylthiopurine 7-N-oxide, a model for the 7-N-oxide of azathioprine, has provided additional support for the structural assignment. clockss.org In the crystalline state, 6-methylthiopurine 7-N-oxide was found to exist in the N(7)-OH form. clockss.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods have been vital in corroborating the structure of this compound and investigating its behavior in different environments.

UV spectroscopy has been a key tool for studying the tautomeric equilibrium of this compound in aqueous solutions. vulcanchem.com Research has shown that the neutral species of this compound exists as an equilibrated mixture of the N(7)-oxide and N(7)-OH tautomers in water. jst.go.jpjst.go.jp This spectroscopic approach has also been used to determine the pKa values of the compound, providing further insight into its acid-base properties. clockss.org For this compound, pKa values of <1.4 (basic), 5.02 (acidic), and 10.23 (acidic) have been determined spectrophotometrically. clockss.org

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, theoretical calculations have predicted a characteristic vibrational frequency at 1687 cm⁻¹, which is attributed to the N-oxide group. cambridge.org This distinguishes it from other N-oxides of adenine, such as the N1-oxide and N3-oxide, which have predicted frequencies at 1702 cm⁻¹ and 1673 cm⁻¹, respectively. cambridge.org Experimental IR spectra of irradiated adenine solutions have shown a new band appearing around 1713 cm⁻¹, suggesting the formation of new compounds, including adenine N-oxides. cambridge.org

Table 1: Calculated IR Frequencies for Adenine N-oxides

Compound Calculated Frequency (cm⁻¹)
Adenine N(1)-oxide 1702
Adenine N(3)-oxide 1673

| Adenine N(7)-oxide | 1687 |

Source: Cambridge University Press cambridge.org

Ultraviolet (UV) Spectroscopy for Tautomeric Equilibria

Tautomerism and Protomeric States of this compound

This compound can exist in different tautomeric and protomeric states, which are crucial for its chemical reactivity and biological function. vulcanchem.com

As established by UV spectroscopy, this compound exists in a tautomeric equilibrium between the N(7)-oxide and N(7)-OH forms in aqueous solution. vulcanchem.comjst.go.jpjst.go.jp The N(7)-OH tautomer is also referred to as the 7-hydroxy-adenine form. This equilibrium is a significant characteristic of the molecule's behavior in a physiological context. vulcanchem.com The ability of adenine to exist in different tautomeric forms, such as the 7H and 9H tautomers, is a known phenomenon in purine chemistry. rsc.org

Table 2: Compound Names Mentioned

Compound Name
Adenine
This compound
3-Benzyladenine
3-Benzyladenine 7-oxide
1-Benzyladenine 7-oxide
6-Methylthiopurine 7-N-oxide
Azathioprine
Adenine N(1)-oxide
Adenine N(3)-oxide

Computational and Theoretical Investigations of Adenine, 7 Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like adenine (B156593), 7-oxide. These methods provide a detailed picture of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in determining the relative stabilities of different isomers of adenine derivatives. unam.mx For adenine and its analogs, several tautomeric forms can exist, and their relative energies dictate their population in different environments. researchgate.netacs.org For instance, in the gas phase, the N9H and N7H tautomers of purines are often the most stable forms. researchgate.net The presence of an oxide group at the N7 position significantly influences the electronic distribution and, consequently, the stability of various tautomers. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have been used to calculate the energies of these isomers with high accuracy. acs.org These calculations have shown that the relative stability of tautomers can be altered by substitution and the surrounding environment. researchgate.net

Method Focus Key Findings Reference
Ab Initio (MP2, CCSD(T))Tautomeric equilibria of purine (B94841) derivativesN9H and N7H are the most stable tautomers in the gas phase. researchgate.netresearchgate.net
Ab InitioGlobal search for stable adenine isomersIdentified novel, stable isomers distinct from the natural configuration. unam.mx
Ab InitioEnergetics of adenine tautomersThe amino group in adenine affects the electronic structure and stability of its tautomers. acs.org

Density Functional Theory (DFT) has become a widely used method for studying the properties of medium to large-sized molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to optimize the geometry of adenine, 7-oxide, finding the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov Following geometry optimization, frequency analysis is typically performed. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra. nih.govnih.gov Various functionals, such as B3LYP and ωB97XD, are used in these calculations, often with Pople-style basis sets like 6-31G(d,p) or more extensive ones like def2-TZVPP for higher accuracy. researchgate.net For instance, studies on the interaction of adenine with metal oxide clusters have utilized DFT to analyze the optimized geometries and electronic properties. vnu.edu.vn

DFT Functional Basis Set Application Reference
B3LYP6-31GGeometry optimization and electronic structure of Favipiravir on doped fullerenes. nih.gov
ωB97XD6-31+G(d,p)More accurate geometry optimization of Favipiravir on doped fullerenes. nih.gov
M06-2X6-311G(d)Geometry optimization and frequency calculations for adenine on an Au(111) surface. researchgate.net
CAM-B3LYP6-31G+(d,p)Calculation of computed electronic spectra. researchgate.net
B3LYPLanL2DZInvestigation of adenine interaction with a ZnO model cluster. vnu.edu.vn

Ab Initio Calculations for Energetic Considerations of Isomers

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. aps.org MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. unam.mx For this compound, MD simulations can reveal its conformational flexibility, how it interacts with solvent molecules like water, and its dynamic behavior when part of a larger system, such as a DNA duplex. nih.govmdpi.com These simulations can track conformational changes, such as the transition between different puckering states of the sugar ring or the rotation around the glycosidic bond. acs.org Ab initio MD, which combines MD with on-the-fly quantum mechanical force calculations, offers a more accurate but computationally intensive approach to study these dynamics. aps.org

Modeling of Hydrogen Bonding and Base Pairing Interactions

Hydrogen bonds are crucial for the structure and function of DNA, and any modification to a nucleobase can alter its hydrogen bonding patterns. wikipedia.orgwisc.edu Computational modeling is used to investigate how the N7-oxide modification in adenine affects its ability to form Watson-Crick base pairs with thymine (B56734) or other non-canonical pairs. cuni.cz Quantum mechanical calculations can provide accurate estimates of the interaction energies and geometries of these base pairs. cuni.cz Studies have shown that the binding of cations to the N7 position of adenine can influence the strength of base pairing, although this effect is different for adenine-containing pairs compared to guanine-containing pairs. cuni.cz The formation of hydrogen bonds is a key factor in the stability of nucleic acid structures, and computational models help to dissect the energetic contributions of these interactions from other forces like base stacking. nih.gov

Analysis of Acid-Base Behavior and Proton Transfer Dynamics in Biological Contexts

The acid-base properties of nucleobases are critical for many biological functions, including enzyme catalysis and the potential for spontaneous mutations through proton transfer. acs.orguky.edu The pKa value, which indicates the tendency of a molecule to donate or accept a proton, can be influenced by modifications like the N7-oxide group. uky.edu Computational methods can predict these pKa values and model the dynamics of proton transfer reactions. researchgate.net Proton transfer can lead to the formation of rare tautomers, which can result in mispairing during DNA replication. researchgate.net Understanding the energetics and barriers of these proton transfer events in different environments is a key area of research where computational chemistry provides invaluable insights. acs.org

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be used to investigate how this modified nucleoside might interact with the active sites of enzymes, such as DNA polymerases or repair enzymes. nih.govmdpi.com These studies can provide insights into whether the modification might lead to incorporation errors during DNA synthesis or if it is recognized and excised by repair machinery. nih.gov The scoring functions used in docking estimate the binding affinity, helping to rank different binding poses. mdpi.com For example, docking studies have been used to investigate the binding of various small molecules to the adenosine-binding pocket of proteins. nih.gov

Biological Impact and Molecular Mechanisms of Adenine, 7 Oxide

Endogenous Formation and Occurrence in Biological Systems

Adenine (B156593), 7-oxide (also known as 7-oxido-7H-purin-7-ium-6-amine or 9H-Purin-6-amine, 7-oxide) is a derivative of the canonical DNA base adenine, characterized by an oxygen atom bonded to the nitrogen at position 7 of the purine (B94841) ring. vulcanchem.com This modification introduces a polar N-oxide group that significantly alters the chemical properties and potential biological interactions of the adenine base. vulcanchem.com In aqueous solutions, it can exist in equilibrium between its N(7)-oxide and N(7)-OH tautomeric forms. vulcanchem.com

The formation of Adenine, 7-oxide is linked to conditions of oxidative stress, where reactive oxygen species (ROS) are prevalent. mdpi.commdpi.com ROS, which include free radicals like the hydroxyl radical (•OH) and non-radical species like hydrogen peroxide (H₂O₂), are generated during normal cellular metabolism and by external factors such as ionizing radiation. mdpi.compnas.org

Research has demonstrated that this compound can be formed when aqueous solutions of adenine are subjected to gamma irradiation, a process known to generate ROS. vulcanchem.com Studies have also documented its formation in oligodeoxyadenylic acid solutions treated with hydrogen peroxide, suggesting a direct pathway for its generation in cellular environments exposed to oxidative stress. vulcanchem.com While the oxidation of adenine can lead to several products, including the more extensively studied 8-oxoadenine, the formation of N-oxides at various positions, including N7, is a recognized outcome of adenine's interaction with certain ROS. vulcanchem.commdpi.commdpi.comnih.gov

Effects on Nucleic Acid Integrity and Conformation

The introduction of an oxygen atom at the N7 position of adenine has profound consequences for the structure and stability of the DNA double helix. This position is a key participant in specific types of hydrogen bonding that stabilize DNA structures.

The integrity of the DNA double helix relies on precise hydrogen bonding between complementary bases, most commonly through the Watson-Crick geometry (A-T and G-C). wikipedia.orgpressbooks.pub However, alternative arrangements, such as Hoogsteen base pairs, are also crucial for DNA structure and function, particularly in DNA-protein interactions and in regions of damaged DNA. nih.gov

In a standard adenine-thymine (A-T) Watson-Crick pair, the N1 and the N6-amino group of adenine are involved in hydrogen bonding. nih.gov The N7 position of adenine does not participate in Watson-Crick pairing but is exposed in the major groove of the DNA helix. acs.org This makes it accessible for interactions with proteins or for the formation of Hoogsteen base pairs. nih.govacs.orgx3dna.org

A Hoogsteen base pair involves a 180° rotation of the purine base (adenine) relative to its sugar-phosphate backbone (a syn conformation). nih.govoup.com This reorientation allows adenine's "Hoogsteen edge," specifically the N7 and N6 atoms, to form hydrogen bonds with thymine (B56734). nih.govx3dna.org The N7 atom acts as a crucial hydrogen bond acceptor in this configuration. x3dna.org

The placement of an oxygen atom on the N7 position to form this compound directly obstructs the Hoogsteen edge. This modification would eliminate the ability of the N7 nitrogen to act as a hydrogen bond acceptor, thereby preventing the formation of a canonical Hoogsteen base pair. vulcanchem.comx3dna.org While the Watson-Crick face of the adenine base remains chemically unaltered, the significant electronic and steric changes introduced by the N-oxide group could still indirectly perturb the stability and geometry of standard base pairing.

Modulation of DNA Duplex Stability and Melting Temperatures

Interaction with DNA Replication and Transcription Machinery

When DNA damage occurs, it presents an obstacle to the cellular machinery responsible for replication and transcription, primarily DNA polymerases. The ability of a polymerase to read and incorporate a nucleotide opposite a damaged base determines whether the genetic information is accurately copied, repaired, or results in a mutation.

The biological impact of a DNA lesion is heavily dependent on how it is processed by DNA polymerases. pnas.orgnih.gov Extensive research has been conducted on the polymerase bypass of the isomeric lesion 7,8-dihydro-8-oxoadenine (8-oxoA), showing that it is mutagenic and can cause A→C or A→G mutations because polymerases can incorporate dGTP or dCTP opposite it. mdpi.comnih.gov

However, specific kinetic studies detailing the substrate specificity and incorporation efficiency of this compound by various DNA polymerases are not widely available in the reviewed literature. The research landscape is dominated by studies of its 8-oxo isomer. mdpi.comnih.govnih.gov Similarly, studies on adenine N1-oxide have shown that while it can selectively recognize thymine, the efficiency of incorporation is lower than for the natural base. nih.govnih.gov Without direct experimental data for the 7-oxide isomer, its specific mutagenic potential and the fidelity of its bypass by replicative or translesion polymerases remain an area for further investigation.

Substrate Specificity and Incorporation Efficiency by DNA Polymerases

Mutagenic Consequences and Mechanisms

The misincorporation of nucleotides opposite 8-oxoA during DNA replication leads to specific and significant mutagenic outcomes.

In mammalian cells, 8-oxoA is mutagenic, primarily causing A→C transversions, with A→G transitions also occurring, though generally to a lesser extent. nih.govoup.com The incorporation of dGTP opposite 8-oxoA by human DNA polymerases can result in A→C mutations, while the incorporation of dCTP can lead to A→G mutations. nih.gov Studies involving the transfection of a c-Ha-ras gene containing 8-oxoA into NIH 3T3 cells have confirmed the induction of both A→G transitions and A→C transversions. oup.com In contrast, 8-oxoA does not appear to be strongly mutagenic in Escherichia coli. nih.govoup.com

The mutagenicity of 8-oxoA stems from its ability to adopt different conformations and form mispairs with incoming nucleotides. The 8-oxoA lesion can exist in both anti and syn conformations. nih.govresearchgate.net While the anti conformation can form a standard base pair with thymine, the syn conformation, which is sterically more favorable due to the 8-oxygen, can form a wobble base pair with guanine. nih.gov This syn-8-oxoA:anti-G pairing involves Hoogsteen hydrogen bonds but results in a wobble geometry. researchgate.net

The active site of DNA polymerases plays a crucial role in determining the outcome of replication past an 8-oxoA lesion. researchgate.net For instance, human DNA polymerase η (polη) can efficiently incorporate dGTP opposite 8-oxoA. researchgate.net Crystal structures of polη bypassing 8-oxoA have revealed that when paired with dGTP, the 8-oxoA lesion adopts a syn-conformation and forms a Hoogsteen pair in a wobble geometry. researchgate.net This mispair is stabilized by interactions within the minor groove, particularly by the Gln38 residue of the polymerase. researchgate.net Mutation of this residue significantly reduces the efficiency of misinsertion, highlighting the importance of these minor groove interactions in promoting 8-oxoA-mediated mutagenesis. researchgate.net This mechanism contrasts with the mutagenicity of the more extensively studied 8-oxoguanine (oxoG), which can form a Hoogsteen pair with adenine that mimics the geometry of a standard Watson-Crick pair. researchgate.net

Induction of Specific Transversion Mutations (e.g., A→C, A→G)

Cellular Response and DNA Repair Pathways

To counteract the deleterious effects of 8-oxoA, cells have evolved specific DNA repair mechanisms.

The primary pathway for the removal of oxidized bases like 8-oxoA is base excision repair (BER), which is initiated by a DNA glycosylase. nih.govwikipedia.org Several DNA glycosylases have been investigated for their ability to recognize and excise 8-oxoA. Human thymine DNA glycosylase (TDG) has been identified as a key enzyme in the repair of this lesion. nih.govnih.gov Strikingly, TDG excises 8-oxoA from G•oxoA, A•oxoA, or C•oxoA pairs much more rapidly than its established pyrimidine (B1678525) substrates. nih.govnih.gov The efficiency of 8-oxoA excision by TDG is highly dependent on the base it is paired with; for example, its activity is 370-fold higher for a G•oxoA pair compared to a T•oxoA pair. nih.govnih.gov Other DNA glycosylases, such as OGG1 and NEIL1, can also excise 8-oxoA, but they do so with modest activity and primarily from C•oxoA pairs. nih.gov The bacterial mismatch-specific uracil (B121893) DNA-glycosylase (MUG), an ortholog of TDG, shows significantly lower activity on 8-oxoA. nih.govnih.gov

The following table summarizes the relative excision efficiency of 8-oxoA by Human Thymine DNA Glycosylase (TDG) from different base pairs:

Base Pair with 8-oxoARelative Excision Efficiency by TDGReference
G•oxoAHigh nih.govnih.gov
A•oxoAHigh nih.govnih.gov
C•oxoAHigh nih.govnih.gov
T•oxoAComparable to pyrimidine substrates nih.govnih.gov

The excision of 8-oxoA by a DNA glycosylase like TDG is the first step in the BER pathway. wikipedia.orgnih.gov Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created in the DNA. nih.gov This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. nih.gov The resulting single-strand break can be repaired through either short-patch BER, where a single nucleotide is replaced, or long-patch BER, involving the synthesis of 2-10 new nucleotides. nih.gov The completion of the repair process involves DNA polymerase synthesis and ligation to restore the integrity of the DNA strand. nih.gov The efficient removal of 8-oxoA through the BER pathway is crucial for preventing the mutagenic consequences associated with this oxidative DNA lesion. nih.govnih.gov

Recognition and Excision by DNA Glycosylases (e.g., Human Thymine DNA Glycosylase)

Broader Cellular and Metabolic Consequences

The formation of adenine N-oxides, including this compound, is linked to conditions of oxidative stress within the cellular environment. vulcanchem.com Reactive oxygen species (ROS), such as hydrogen peroxide, can induce the oxidation of DNA bases. oup.comnih.gov Specifically, this compound can be formed in solutions of oligodeoxyadenylic acid when exposed to hydrogen peroxide, which suggests its potential formation within cells experiencing oxidative stress. vulcanchem.com

The integrity of the nucleotide pool is crucial for normal cellular function, and it is notably more susceptible to oxidation than the bases already incorporated into the DNA structure. nih.gov The oxidation of deoxynucleoside triphosphates (dNTPs) within this pool can lead to the formation of oxidized derivatives. oup.com For instance, the oxidation of adenine and cytosine bases by hydrogen peroxide results in the formation of adenine N-oxide (Aº) and cytosine N-oxide (Cº) derivatives, respectively. oup.comnih.gov If this oxidative reaction occurs with dATP in the nucleotide pool, it could lead to the formation of the corresponding 2'-deoxyribonucleoside N-oxide 5'-triphosphates. oup.comnih.gov These modified nucleotides could then potentially be incorporated into DNA during replication. oup.com

Furthermore, certain conditions can trigger the release of purines from cellular stores. For example, nitric oxide (NO) can interact with superoxide (B77818) radicals, likely forming peroxynitrite, which in turn acts to release adenosine (B11128) and adenine nucleotides from hippocampal tissue. nih.gov This process highlights a mechanism by which cellular stress can lead to an increase in extracellular purines, potentially including oxidized forms if generated concurrently. The metabolism of substances like ethanol (B145695) can also increase the turnover of the adenine nucleotide pool, leading to enhanced degradation and production of uric acid precursors. jci.org

Table 1: Effects of Oxidative Species on Adenine and Nucleotide Pools

Interacting Species Target Observed Effect Potential Consequence Citation
Hydrogen Peroxide Adenine bases Formation of Adenine N-oxide (Aº) derivatives. Alteration of nucleotide pool composition. oup.comnih.gov
Hydrogen Peroxide Oligodeoxyadenylic acid Formation of Adenine-7-N-oxide. Indicates potential for formation in cellular DNA under oxidative stress. vulcanchem.com
Nitric Oxide (NO) & Superoxide Hippocampal tissue Release of adenosine and adenine nucleotides. Increased extracellular purine levels. nih.gov
Ethanol/Acetate (B1210297) Adenine nucleotide pool Increased turnover and degradation. Increased production of urate. jci.org

An antimetabolite is a substance that interferes with the normal use of a metabolite due to its structural similarity, often leading to the inhibition of cellular processes like DNA synthesis. wikipedia.org Several adenine N-oxide derivatives have demonstrated biological activities consistent with the roles of antimetabolites or enzyme inhibitors. wikipedia.org These compounds can act as purine antimetabolites by masquerading as natural purines and disrupting nucleic acid synthesis once incorporated into DNA or RNA. wikipedia.org

Research has shown that specific adenine N-oxide compounds possess significant inhibitory properties. For instance, adenosine N¹-oxide has been reported to exhibit strong growth-inhibitory activity against mouse sarcoma 180 cells. oup.comnih.gov This suggests that the N-oxide derivative of adenosine can act as an antimetabolite, hindering the proliferation of cancer cells. oup.comnih.gov Furthermore, adenosine N¹-oxide has been identified as a highly selective inhibitor of vaccinia virus replication and its late protein synthesis, indicating a potential role as a targeted antiviral agent. oup.comnih.gov The inhibitory potency of adenosine N¹-oxide can be significantly greater than that of adenosine itself, as seen in its ability to inhibit pro-inflammatory cytokine production. researchgate.net

The introduction of an N-oxide functional group to a heterocyclic molecule like adenine can significantly alter its biological interactions and inhibitory activity. vulcanchem.comnih.gov These modifications can lead to compounds that inhibit specific enzymes. wikipedia.org For example, clofarabine, a purine nucleoside analogue, functions as an antimetabolite by inhibiting DNA synthesis and is used in cancer therapy. nih.gov While not an N-oxide, its mechanism as a modified purine analogue illustrates the principle of antimetabolite action. nih.gov The development of heterocyclic N-oxides as a class of therapeutic agents is an emerging area, with compounds being designed to act as specific enzyme inhibitors, such as direct inhibitors of factor Xa in the coagulation cascade. nih.gov

Table 2: Inhibitory Activities of Adenine N-Oxide Derivatives

Compound Target/System Observed Inhibitory Effect Classification Citation
Adenosine N¹-oxide Mouse sarcoma 180 cells Strong growth inhibition. Antimetabolite oup.comnih.gov
Adenosine N¹-oxide Vaccinia virus Selective inhibition of replication and late protein synthesis. Enzyme Inhibitor/Antiviral oup.comnih.gov
Adenosine N¹-oxide LPS-stimulated macrophages Potent inhibition of pro-inflammatory cytokines (TNF-α, IL-6). Anti-inflammatory researchgate.net
Adenine N¹-oxide LPS-stimulated macrophages Reduction of pro-inflammatory cytokines. Anti-inflammatory researchgate.net

Advanced Analytical and Detection Methodologies for Adenine, 7 Oxide

Mass Spectrometry (MS)-Based Approaches for Modified Nucleobases

Mass spectrometry has become an indispensable tool for the analysis of modified nucleic acids due to its high sensitivity and ability to provide detailed structural information. researchgate.net It can be employed to analyze modified nucleobases, nucleosides, and even intact oligonucleotides.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI/MS) is a powerful and widely used technique for the analysis of polar molecules such as DNA nucleosides and nucleotides. nih.govmdpi.com This method couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov The development of ESI was a significant advancement, as it allows for the direct analysis of these polar molecules without the need for derivatization, a requirement for older methods like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

In a typical LC-ESI/MS workflow for analyzing Adenine (B156593), 7-oxide, DNA is first enzymatically hydrolyzed into its constituent nucleosides. nih.gov This mixture is then separated by a liquid chromatography column, often using ion-pair reversed-phase chromatography for effective separation of oligonucleotides and their modified counterparts. nih.gov The separated components are then introduced into the mass spectrometer via the electrospray ion source. ESI generates gaseous ions from the liquid phase, typically protonated molecules ([M+H]⁺) for nucleobases, which can then be detected by the mass analyzer. nih.gov For instance, LC-ESI-MS analysis has been successfully used to characterize cross-linked DNA duplexes containing oxidized adenine derivatives, demonstrating its utility in complex sample analysis. nih.gov

Table 1: Key Features of LC-ESI/MS for Modified Nucleobase Analysis

Feature Description Reference
Analyte Type Polar molecules (nucleosides, nucleotides) nih.gov
Sample Preparation Enzymatic digestion of DNA/RNA to nucleosides nih.gov
Separation High-Performance Liquid Chromatography (HPLC) nih.gov
Ionization Method Electrospray Ionization (ESI) nih.gov
Key Advantage No derivatization required, suitable for polar analytes nih.gov

| Ion Suppression | A potential issue where background components interfere with analyte ionization, which must be considered in method development. | nih.gov |

Tandem mass spectrometry (MS/MS) is crucial for the definitive structural identification of modified nucleobases like Adenine, 7-oxide. rhhz.net This technique involves multiple stages of mass analysis. First, a precursor ion (e.g., the protonated molecular ion of the modified nucleoside) is selected. This ion is then fragmented through a process like collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov

The fragmentation pattern is characteristic of the molecule's structure. For nucleosides, a common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase. oup.com For this compound, this would yield a protonated 8-oxo-adenine base. The mass difference between the precursor ion and the product ion (a neutral loss of the ribose or deoxyribose sugar) helps to confirm the identity of the modification. researchgate.netnih.gov MS/MS can differentiate between isomers, which is critical as many modified nucleosides can have the same mass but different structures and biological functions. mdpi.comx-mol.net This level of structural detail is essential for confirming the presence of a specific modification and for elucidating its chemical nature. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that has become a powerful platform for analyzing nucleic acids and their modifications. nih.govresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix material. A laser is then used to irradiate the sample, causing the matrix to absorb the energy and desorb, carrying the analyte into the gas phase as an ion. umich.edu

MALDI-MS is particularly useful for analyzing oligonucleotides and can be used to detect sequence changes and modifications. nih.govresearchgate.net It is often coupled with a time-of-flight (TOF) mass analyzer. One of the advantages of MALDI-MS is its speed and relative tolerance to salts compared to ESI. It has been successfully applied to characterize DNA modifications, including those resulting from oxidative damage. researchgate.net For example, MALDI-TOF-MS has been used in the analysis of cross-linked DNA duplexes, demonstrating its capability to handle complex, modified nucleic acid structures. nih.gov The technique is also employed in primer extension assays to identify known polymorphic sites and in base-specific cleavage reactions to discover unknown modifications. nih.gov

Top-down mass spectrometry offers an alternative to the more common "bottom-up" approaches that require initial digestion of the nucleic acid. researchgate.netnih.gov In a top-down workflow, the entire, intact nucleic acid molecule is introduced into the mass spectrometer. nih.gov The intact molecule is then fragmented within the instrument, allowing for the localization of modifications within the sequence context. nih.govtandfonline.com

This approach provides a global view of the modifications on a given RNA or DNA strand. tandfonline.com Top-down MS has been successfully used to identify and locate modifications such as 2'-O-methylation in plant microRNA and to characterize various methylations in RNA. rhhz.net While powerful for providing contextual information about modifications, top-down analysis relies on advanced mass spectrometers and is currently best suited for pure RNA or DNA samples, with further development needed for its application to complex biological samples. rhhz.netnih.gov

Quantifying the levels of DNA modifications, which are often present in very low abundance, is a significant analytical challenge. nih.govnih.gov LC-MS/MS is the preferred method for the sensitive and accurate quantification of the global levels of modifications like this compound in genomic DNA. nih.govrsc.org

To achieve high sensitivity and specificity, LC-MS/MS is often operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. nih.govoup.com This involves monitoring a specific precursor-to-product ion transition for the analyte of interest. This targeted approach can achieve sub-femtomole limits of detection for DNA modifications. nih.govrsc.org For accurate quantification, stable isotope-labeled internal standards are often used. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate quantification. elifesciences.orgacs.org Chemical derivatization can also be employed to enhance the ionization efficiency of low-abundance modifications, further improving detection sensitivity. nih.govrsc.org

Table 2: Comparison of MS-Based Methodologies for this compound Analysis

Methodology Principle Key Application for this compound Strengths Limitations
LC-ESI/MS Separation by LC followed by ESI and MS detection. nih.gov Detection and quantification of the 8-oxo-7,8-dihydro-2'-deoxyadenosine nucleoside. nih.gov High sensitivity, no derivatization needed. nih.gov Susceptible to ion suppression. nih.gov
MS/MS Isolation and fragmentation of a precursor ion to obtain structural information. rhhz.net Confirmation of the chemical structure of this compound by analyzing fragmentation patterns. researchgate.net Provides definitive structural identification, can distinguish isomers. rhhz.netmdpi.com Requires sufficient analyte for fragmentation.
MALDI/MS Laser-induced desorption/ionization from a matrix. umich.edu Rapid screening and characterization of oligonucleotides containing this compound. nih.gov High speed, good for mixtures, robust. umich.edu Lower resolution for high molecular weight nucleic acids. umich.edu
Top-Down MS Analysis of intact nucleic acid molecules and their fragments. nih.gov Locating this compound within a specific DNA or RNA sequence. tandfonline.com Provides positional information of the modification. tandfonline.com Requires pure samples and advanced instrumentation. rhhz.net

| Quantitative MS | Use of LC-MS/MS with MRM and stable isotope standards. nih.govelifesciences.org | Accurate measurement of the amount of this compound in biological samples. nih.gov | High accuracy and sensitivity for low-abundance modifications. nih.gov | Requires specific internal standards. elifesciences.org |

Top-Down Mass Spectrometry for Nucleic Acid Modifications

Sequencing-Based Methodologies for Genomic Mapping of Modifications

While mass spectrometry provides excellent data on the identity and quantity of DNA damage, sequencing-based methods are required to map the location of these lesions on a genome-wide scale. nih.govnih.gov The genomic location of damage like this compound is critical, as its impact can be highly dependent on its position relative to genes, regulatory elements, and chromatin structure. nih.gov

Several innovative techniques have been developed to map various types of DNA damage, including oxidized bases. Many of these methods involve enriching for DNA fragments that contain the modification of interest, followed by next-generation sequencing. mdpi.com

One general strategy is damaged DNA immunoprecipitation (dDIP) , which uses an antibody specific to a particular type of DNA damage to capture and enrich for those DNA fragments. plos.org For oxidized purines like 8-oxoguanine, specific antibodies have been used in methods like 8-oxoG-Seq . researchgate.net A similar approach could be developed for this compound, provided a specific antibody is available.

Other methods rely on the chemical properties of the lesion or the cellular repair machinery. For example, enTRAP-Seq was developed to map 8-oxoguanine by using a DNA glycosylase that recognizes the lesion to mediate its capture. nih.gov Some techniques exploit the fact that DNA polymerases can stall at sites of damage, allowing these locations to be identified during sequencing. nih.gov

A particularly promising technology is Single-Molecule, Real-Time (SMRT) sequencing . This method directly monitors a single DNA polymerase molecule as it synthesizes a new DNA strand. The presence of a modified base in the template strand can alter the kinetics of the polymerase, creating a detectable signature in the form of altered pulse widths and interpulse durations. scienceopen.com SMRT sequencing has been successfully used to detect and sequence various damaged bases, including 8-oxoguanine and 8-oxoadenine, with single-modification resolution. scienceopen.com This technology offers the ability to directly map the locations of this compound across the genome without the need for amplification or specific chemical labeling that other methods require. scienceopen.comoup.com

Table 3: Sequencing-Based Methodologies for Mapping DNA Modifications

Methodology Principle Applicability to this compound Resolution Reference
Damaged DNA Immunoprecipitation (dDIP)-Seq Enrichment of damaged DNA fragments using a specific antibody, followed by sequencing. Potentially applicable if a specific antibody for this compound is available. Locus-specific to near-nucleotide, depending on fragmentation. plos.org
Enzyme-based Capture (e.g., enTRAP-Seq) Use of a DNA repair enzyme (e.g., glycosylase) to specifically recognize and capture DNA containing the lesion. Applicable if a specific glycosylase for this compound is utilized. Genome-wide, near-nucleotide. nih.gov

| Single-Molecule, Real-Time (SMRT) Sequencing | Direct observation of polymerase kinetics during DNA synthesis; modifications cause detectable kinetic variations. | Directly detects 8-oxoadenine by its kinetic signature. | Single-base resolution. | scienceopen.com |

Excision Repair Enzyme-Coupled Massively Parallel Sequencing (Excision-seq)

Excision-seq is a powerful technique for mapping DNA damage across the genome at single-nucleotide resolution. d-nb.info The methodology leverages the cellular base excision repair (BER) pathway, which uses specific enzymes called DNA glycosylases to recognize and excise damaged bases from the DNA backbone. acs.orgoup.com

The general principle of Excision-seq involves:

Enzymatic Recognition and Excision: The genomic DNA is treated with a DNA glycosylase that specifically recognizes the lesion of interest—in this case, this compound. This enzyme cleaves the N-glycosyl bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. acs.org

Strand Incision: An AP endonuclease, such as APE1, is then used to cleave the DNA backbone at the newly formed AP site, generating a nick with a defined 3'-hydroxyl end. d-nb.infoacs.org

Sequencing Library Preparation: This new 3'-end serves as a starting point for the ligation of sequencing adapters. The adapter-ligated fragments are then amplified and subjected to massively parallel sequencing. d-nb.info

Data Analysis: The resulting sequencing reads are mapped back to a reference genome. The start site of a read corresponds to the location of the original DNA lesion, allowing for a genome-wide, high-resolution map of the damage. rsc.org

While Excision-seq was first utilized to map uracil (B121893) in genomic DNA, its application has been extended to other types of damage, such as UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). d-nb.inforsc.org For this compound, the successful application of Excision-seq is contingent upon the availability of a DNA glycosylase that can efficiently and specifically recognize this particular lesion. Research has shown that certain DNA glycosylases, such as human thymine (B56734) DNA glycosylase (TDG), can excise oxidized adenine products. nih.govnih.gov The coupling of such an enzyme with the Excision-seq workflow provides a potential pathway for the high-resolution genomic mapping of this compound.

Integration with Next-Generation Sequencing (NGS) and Immunoprecipitation/Chemical Reactions

Next-Generation Sequencing (NGS) has become a cornerstone of genomics, enabling the rapid sequencing of millions of DNA fragments in parallel. atdbio.comnih.gov When combined with methods that enrich for damaged DNA, such as immunoprecipitation or specific chemical labeling, NGS can be used to identify the genomic locations of lesions like this compound.

Immunoprecipitation-Based Methods (DDIP-Seq): DNA Damage Immunoprecipitation (DDIP) followed by sequencing is a widely used technique. The general workflow involves several key steps: activemotif.com

Chromatin Fragmentation: Genomic DNA is isolated and fragmented into smaller, manageable pieces, typically between 200 and 1,000 base pairs, through sonication or enzymatic digestion. activemotif.com

Immunoprecipitation (IP): A monoclonal antibody that specifically recognizes and binds to this compound is used to enrich for DNA fragments containing the lesion. These antibody-DNA complexes are then captured, often using magnetic beads. nih.gov

DNA Purification and Sequencing: The DNA is eluted from the antibody and purified. Sequencing libraries are prepared from these enriched fragments and sequenced using an NGS platform. activemotif.comnih.gov

Genomic Mapping: The resulting sequences are aligned to a reference genome to identify regions that are enriched for this compound.

This approach has been successfully applied to map other oxidative lesions, such as 8-oxodG, in a method known as OxiDIP-seq. rsc.org The critical component for adapting this method to this compound is the development of a high-affinity, high-specificity antibody against the lesion.

Chemical Reaction-Based Methods: An alternative to antibody-based enrichment is the use of chemical reactions to specifically tag the DNA lesion. For example, the "click-code-seq" method developed for 8-oxoG involves treating DNA with repair enzymes to create a gap, which is then used as a site for a "click" reaction to ligate a sequencing-compatible marker. acs.orgrsc.org A similar strategy could theoretically be developed for this compound, provided a chemical reaction exists that can selectively modify this compound without affecting the canonical bases, thereby allowing for its specific labeling and enrichment prior to NGS.

A notable advanced technique is Duplex Sequencing, which offers ultra-sensitive mutation detection by independently sequencing both strands of a DNA duplex. pnas.orgucsb.edu By tagging both strands with unique identifiers before amplification, PCR and sequencing errors can be computationally removed, as true mutations will be present in both complementary strands. pnas.org This method could potentially identify sites of DNA damage, including this compound, by detecting mutations present on only one strand, which can be indicative of a lesion that was repaired after DNA replication. pnas.orgucsb.edu

Chromatographic Separation Techniques for Isomer Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of closely related isomers, such as the various N-oxides of adenine. nih.govnih.gov The resolution of these isomers is challenging due to their similar chemical structures and properties, but it can be achieved by carefully selecting the stationary phase, mobile phase, and other chromatographic conditions. inacom.nl

Several HPLC modes are effective for this purpose:

Reversed-Phase (RP-HPLC): This is one of the most common techniques used for separating nucleobase derivatives. chromatographyonline.com Separation is based on hydrophobic interactions between the analytes and a nonpolar stationary phase, typically silica (B1680970) bonded with C18 alkyl chains. nih.gov A polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), is used for elution. A study on the metabolic N1-oxides of 9-substituted adenines successfully used a C18 column with a mobile phase of H₂O-MeOH-diethylamine to achieve separation. nih.gov

Ion-Pair Reversed-Phase HPLC: This variation of RP-HPLC is particularly useful for separating charged molecules like oligonucleotides and their modified isomers. chromatographyonline.com An ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase. This agent forms a neutral complex with the charged analyte, allowing it to be retained and separated on a standard reversed-phase column. chromatographyonline.com

Chiral Chromatography: When N-oxide formation results in stereoisomers, chiral stationary phases are required for their resolution. For instance, an assay developed for rogletimide (B49556) and its N-oxide isomers utilized a chiral cellulose-based column (Chiracel OJ) to separate the R- and S-isomers. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds that are poorly retained in reversed-phase mode. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. nih.gov

The selection of the appropriate column and mobile phase is critical for achieving baseline resolution (R ≥ 1.4). sigmaaldrich.com Factors such as column temperature, flow rate, and mobile phase pH must be optimized to maximize the selectivity (α) and efficiency (N) of the separation. inacom.nl

Table 1: Examples of HPLC Conditions for N-Oxide Isomer Separation

Analyte(s)Chromatographic MethodStationary Phase (Column)Mobile PhaseDetectionReference
9-benzyladenine-N1-oxide and related isomersReversed-Phase HPLCODS (C18)H₂O-MeOH-diethylamine (65:35:0.5, v/v/v), pH 6.8UV at 233 nm nih.gov
Rogletimide and Rogletimide-N-oxide stereoisomers (R- and S-)Chiral HPLCChiracel OJ (cellulose-[4-methylbenzoate]ester)n-hexane/anhydrous ethanol (B145695) (65/35, v/v)UV at 257 nm nih.gov
Oligonucleotide "base-flip" isomersIon-Pair Reversed-Phase LCXBridge C18Gradient of 100 mM TEAA in water and 100 mM TEAA in acetonitrileUV at 260 nm chromatographyonline.com
Nucleobases (including adenine)Capillary LCPoly(ethylene oxide) (PEO) bonded silicaIsocratic elution with 98% acetonitrileNot specified ukm.edu.my

Future Directions and Emerging Research Avenues

Elucidating the Full Spectrum of Biological Roles and Pathophysiological Relevance

While adenine (B156593), 7-oxide is recognized as an oncogenic compound and an intermediate in radiation-induced DNA damage, the complete scope of its biological functions and its precise role in various diseases remain to be fully uncovered. vulcanchem.com Future research will likely concentrate on several key aspects:

Investigating the impact on DNA and RNA metabolism: The presence of adenine, 7-oxide can influence the stability and conformation of nucleic acids. nih.gov Further studies are needed to understand how this modification affects processes like DNA replication, transcription, and repair, and whether it plays a role in RNA-mediated gene regulation.

Exploring the link to neurodegenerative diseases and aging: Oxidative stress and DNA damage are implicated in the aging process and the development of neurodegenerative disorders. nih.govnih.gov Research into the potential accumulation of this compound in these conditions could provide valuable insights into disease mechanisms.

Deciphering its role in inflammation: Chronic inflammation is a known driver of various diseases and is associated with increased production of reactive oxygen and nitrogen species that can damage DNA. nih.gov Investigating the formation and consequence of this compound in inflammatory contexts is a critical area for future exploration.

A deeper understanding of these biological roles will be crucial for clarifying the pathophysiological relevance of this compound in a range of human diseases.

Advanced Structural Biology Studies of this compound in Nucleic Acid Complexes

The three-dimensional structure of this compound within DNA and RNA complexes is fundamental to understanding its biological effects. Advanced structural biology techniques will be instrumental in providing high-resolution insights into how this modification alters the architecture of nucleic acids and their interactions with proteins.

Future research in this area will likely involve:

X-ray Crystallography and NMR Spectroscopy: These techniques can provide detailed atomic-level information about the conformation of this compound within DNA duplexes and its influence on local helical parameters. nih.gove-bookshelf.derc-harwell.ac.uk This will help to understand how the N-oxide group affects base pairing and stacking interactions.

Cryo-Electron Microscopy (Cryo-EM): This powerful technique can be used to visualize large nucleic acid-protein complexes, revealing how the presence of this compound influences the binding and activity of enzymes involved in DNA replication, repair, and transcription. rc-harwell.ac.uk

Computational Modeling and Molecular Dynamics Simulations: In silico approaches can complement experimental data by predicting the structural and dynamic consequences of this compound incorporation into nucleic acids, providing insights that may be difficult to obtain experimentally. nih.gov

These studies will be vital for understanding the molecular mechanisms by which this compound exerts its biological effects.

Development of Novel Biosensors and Diagnostic Tools for N-Oxide Detection

The ability to accurately and sensitively detect this compound and other N-oxide modifications in biological samples is essential for both basic research and clinical applications. The development of novel biosensors and diagnostic tools is a rapidly advancing field with significant potential. mdpi.comnih.gov

Key areas of focus for future development include:

Electrochemical Biosensors: These sensors offer the potential for rapid, sensitive, and cost-effective detection of N-oxides. rsc.orgacs.orgmdpi.com Future work will likely involve the use of nanomaterials, such as graphene oxide and metal nanoparticles, to enhance the sensitivity and selectivity of these devices. mdpi.comacs.orgmdpi.com

Optical and Fluorescence-Based Sensors: The development of probes that exhibit a change in fluorescence upon binding to this compound could enable the visualization and quantification of this lesion in cells and tissues.

Antibody-Based Assays: The generation of highly specific antibodies that recognize this compound could form the basis of sensitive immunoassays, such as ELISA, for its detection in biological fluids.

The successful development of such tools will facilitate a better understanding of the distribution and levels of this compound in various physiological and pathological states, potentially leading to new diagnostic and prognostic markers.

Integration of Omics Data for Systems-Level Understanding of N-Oxide Dynamics

To gain a comprehensive understanding of the impact of this compound on cellular function, it is crucial to integrate data from various "omics" platforms. bmbreports.orgmdpi.combrjac.com.brresearchgate.netfrontiersin.org This systems biology approach can reveal complex interaction networks and regulatory pathways affected by this DNA lesion.

Future research will focus on integrating:

Genomics and Transcriptomics: To identify changes in gene expression patterns and mutational signatures associated with the presence of this compound. bmbreports.orgfrontiersin.org

Proteomics: To analyze alterations in protein expression and post-translational modifications that occur in response to this compound-induced stress. bmbreports.orgbrjac.com.br

Metabolomics: To profile changes in cellular metabolism resulting from the disruption of enzymatic functions by this compound or its downstream effects. bmbreports.orgbrjac.com.br

By combining these datasets, researchers can construct detailed models of the cellular response to this compound, providing a more holistic view of its biological consequences. mdpi.com

Therapeutic Potential and Drug Design Based on this compound Interactions

The unique chemical properties of this compound and its interactions with biological macromolecules present opportunities for the development of novel therapeutic strategies. academie-sciences.frnih.gov

Future research in this promising area will likely explore:

Targeting DNA Repair Pathways: Since this compound is a form of DNA damage, targeting the specific repair pathways that recognize and remove this lesion could be a viable anticancer strategy. For example, inhibitors of enzymes that repair this type of damage could sensitize cancer cells to radiation or chemotherapy.

Structure-Based Drug Design: Detailed structural information of this compound in complex with proteins can guide the rational design of small molecules that either mimic or block its interactions. drugdiscoverynews.com This could lead to the development of drugs that modulate the activity of proteins that are affected by this modification. academie-sciences.frmdpi.com

Exploiting N-Oxide Chemistry for Drug Delivery: The N-oxide motif itself can be incorporated into drug design to improve pharmacological properties. nih.gov Research into how the specific chemistry of this compound can be harnessed for therapeutic benefit is a compelling avenue for future investigation.

The exploration of this compound's therapeutic potential is still in its early stages, but it holds the promise of leading to new and innovative treatments for a variety of diseases.

Q & A

Q. Methodological Recommendations :

  • Use protective groups (e.g., benzyl) to block undesired oxidation sites.
  • Validate product identity via 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectroscopy, with comparison to literature data .

Q. Table 1: Comparison of Adenine N-Oxide Synthesis Routes

N-Oxide IsomerDirect Oxidation FeasibilityRequired Protective GroupsKey Characterization Peaks (IR/NMR)
1-N-oxideYes (via H2_2O2_2)None1H^{1}\text{H}-NMR: δ 8.2 (H-2)
7-N-oxideNo3-N-benzylIR: 1250 cm1^{-1} (N-O stretch)

How can computational modeling guide experimental design for studying the photostability and ionization pathways of adenine-7-oxide?

Advanced Research Focus
Adenine derivatives exhibit complex photophysical behavior. Barbatti and Ullrich (2011) highlighted the role of ionization potentials (IPs) in predicting excited-state dynamics . For adenine-7-oxide:

  • Computational Strategies :
    • Perform density functional theory (DFT) or time-dependent DFT (TD-DFT) to map IPs along reaction coordinates.
    • Simulate UV-Vis spectra to identify critical electronic transitions.
  • Experimental Validation :
    • Compare computed IPs with gas-phase photoelectron spectroscopy data.
    • Use transient absorption spectroscopy to track excited-state decay kinetics.

Key Insight : Computational models can identify optimal wavelengths for photoexcitation experiments, reducing trial-and-error approaches .

What spectroscopic and chromatographic techniques are most effective for characterizing adenine-7-oxide, and how should data contradictions be resolved?

Basic Research Focus
Recommended Techniques :

  • 31P^{31}\text{P}-NMR : For detecting phosphorus-containing analogs (e.g., 7-phosphaadamantane derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ = 152.0572 for C5_5H5_5N5_5O).
  • X-ray Crystallography : Resolve regiochemical ambiguities in crystalline samples .

Q. Addressing Data Contradictions :

  • Replicate experiments under varying conditions (pH, solvent, temperature).
  • Cross-validate with orthogonal methods (e.g., compare IR data with X-ray results) .

How can researchers optimize reaction yields for adenine-7-oxide synthesis amid conflicting literature reports?

Advanced Research Focus
Discrepancies in yields often arise from uncontrolled variables:

  • Critical Factors :
    • Oxidant Concentration : Excess peracid may degrade the product.
    • Reaction Time : Prolonged heating increases side reactions (e.g., overoxidation).
  • Statistical Optimization :
    • Use a Box-Behnken design to test variables (temperature, stoichiometry, solvent).
    • Apply ANOVA to identify significant factors .

Case Study : Fujio et al. achieved 45% yield via a 3-step route, whereas direct methods yielded 0% .

What evidence is required to conclusively demonstrate the purity and identity of adenine-7-oxide in novel research?

Basic Research Focus
Per Beilstein Journal guidelines :

  • Mandatory Data :
    • Elemental analysis (C, H, N, O within ±0.4%).
    • 1H^{1}\text{H}-NMR with integration ratios matching expected protons.
    • HPLC purity ≥95% (with chromatogram in supplementary data).
  • Novel Compounds :
    • Submit X-ray crystallographic data (CCDC deposition number) .

How does the electronic structure of adenine-7-oxide influence its biochemical reactivity compared to adenine?

Advanced Research Focus
The N-oxide group alters electron density distribution:

  • Mechanistic Implications :
    • Increased polarity enhances solubility in aqueous systems.
    • Reduced basicity at N-7 affects hydrogen-bonding in nucleic acid analogs.
  • Experimental Probes :
    • Use cyclic voltammetry to compare redox potentials with adenine.
    • Study tautomerism via 15N^{15}\text{N}-NMR .

Data Accessibility Note : Raw datasets, crystallographic files, and statistical analysis scripts should be archived in supplementary materials or repositories like Zenodo, adhering to FAIR principles .

Reviewer Guidance : Ensure research questions are hypothesis-driven and specify variables (e.g., "How does solvent polarity impact the regioselectivity of adenine N-oxidation?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenine, 7-oxide
Reactant of Route 2
Reactant of Route 2
Adenine, 7-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.